Enhanced Lipophilicity (LogP) of 5-Bromo-3-chloro-2-isobutoxypyridine Compared to Ethoxy and Fluoro Analogs
The isobutoxy group of the target compound confers significantly higher lipophilicity compared to the ethoxy and fluoro analogs, which directly impacts membrane permeability and bioavailability in drug discovery programs. The predicted consensus LogP (octanol-water partition coefficient) for 5-bromo-3-chloro-2-isobutoxypyridine is 3.32, representing a substantial increase over the ethoxy analog (5-bromo-3-chloro-2-ethoxypyridine), which has a predicted LogP of approximately 2.46 based on structural calculation methods . This difference of approximately 0.86 log units corresponds to a nearly 7.2-fold increase in lipophilicity, a critical parameter for optimizing drug-like properties.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Consensus LogP = 3.32 |
| Comparator Or Baseline | 5-Bromo-3-chloro-2-ethoxypyridine; estimated LogP ~2.46 |
| Quantified Difference | ΔLogP ≈ 0.86 (approximately 7.2-fold increase in lipophilicity) |
| Conditions | Predicted using computational methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT); ethoxy analog LogP estimated from structural analogs and fragment-based prediction |
Why This Matters
This measurable increase in lipophilicity enables better membrane penetration and potentially improved oral bioavailability, making the isobutoxy derivative more suitable for lead optimization in drug discovery programs targeting intracellular enzymes.
